molecular formula C13H17ClN2O2 B3372805 3-(2-chloroacetamido)-N,N-diethylbenzamide CAS No. 929973-43-3

3-(2-chloroacetamido)-N,N-diethylbenzamide

Cat. No.: B3372805
CAS No.: 929973-43-3
M. Wt: 268.74 g/mol
InChI Key: QXCDNGZFLXCDTR-UHFFFAOYSA-N
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Description

3-(2-chloroacetamido)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a chloroacetamido group and diethylamine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetamido)-N,N-diethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminobenzoic acid, chloroacetyl chloride, and diethylamine.

    Formation of 3-(2-chloroacetamido)benzoic acid: The first step involves the reaction of 3-aminobenzoic acid with chloroacetyl chloride in the presence of a base, such as triethylamine, to form 3-(2-chloroacetamido)benzoic acid.

    Amidation Reaction: The final step involves the amidation of 3-(2-chloroacetamido)benzoic acid with diethylamine to yield this compound. This reaction is typically carried out in a suitable solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloroacetamido)-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents, such as potassium permanganate, and reducing agents, such as lithium aluminum hydride, can be used for these reactions.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine can yield a substituted amide.

    Hydrolysis: The major products are 3-aminobenzoic acid and diethylamine.

    Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-chloroacetamido)-N,N-diethylbenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-chloroacetamido)-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloroacetamido)-N,N-diethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylamine substituents may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.

Properties

IUPAC Name

3-[(2-chloroacetyl)amino]-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-3-16(4-2)13(18)10-6-5-7-11(8-10)15-12(17)9-14/h5-8H,3-4,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCDNGZFLXCDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101246262
Record name 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-43-3
Record name 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloroacetyl)amino]-N,N-diethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101246262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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